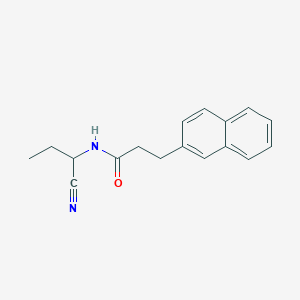
2-(Oxan-4-ylidene)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-ylidene)ethanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and chemical synthesis.
Aplicaciones Científicas De Investigación
Multifunctional Biocide and Corrosion Inhibitor
2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide, effective in various recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae. Additionally, this compound possesses biofilm and corrosion inhibition properties, as demonstrated in both laboratory and field evaluations (Walter & Cooke, 1997).
Chemical Synthesis and Labeling
The compound has been used in the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and related derivatives. These preparations are important in the field of chemical synthesis, particularly for labeled compounds used in various research applications (Yilmaz & Shine, 1988).
Enzyme Activity Inhibition
A study on 2-(4-Azulenyl)ethanamine derivatives, analogs of biogenic amines, revealed their enzyme inhibition capabilities. These compounds showed considerable inhibition to cyclic AMP-phosphodiesterase in vitro, indicating their potential use in biochemical research (Kurokawa, 1983).
Antiamoebic Activity
Chalcones bearing N-substituted ethanamine tails, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, demonstrated antiamoebic activity. These compounds, particularly compound 9, 14, and 19, showed notable cell viability, making them of interest in medicinal chemistry research (Zaidi et al., 2015).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands containing 2-(pyridine-2-yl)ethanamine showed good DNA binding propensity and induced minor structural changes in calf thymus DNA. These complexes also demonstrated nuclease activity, suggesting their potential application in biochemical and genetic research (Kumar et al., 2012).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to ethanolamine, it may interact with biological targets in a similar manner .
Pharmacokinetics
Information on the compound’s bioavailability, half-life, clearance, and other pharmacokinetic parameters is currently unavailable .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
2-(oxan-4-ylidene)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKDPHWIYOJMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)
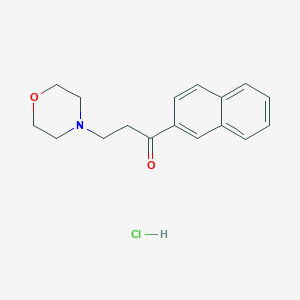

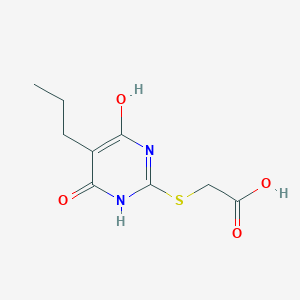
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)
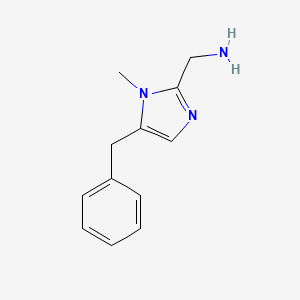


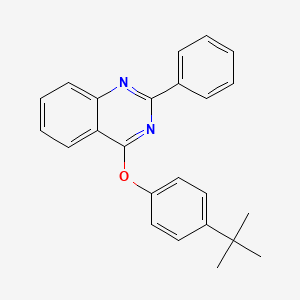
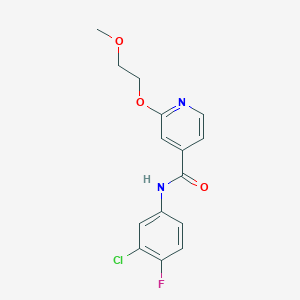
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)
